3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one
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Overview
Description
3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound has a chromen-2-one core with a 3-(2-chlorophenyl)prop-2-enoyl group attached at the third position, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one typically involves the reaction of 3-(2-chlorophenyl)prop-2-enoyl chloride with chromen-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Substituted chromen-2-one derivatives
Scientific Research Applications
3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one
- 3-[3-(3-chlorophenyl)prop-2-enoyl]chromen-2-one
- 3-[3-(2-bromophenyl)prop-2-enoyl]chromen-2-one
Uniqueness
3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
91527-66-1 |
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Molecular Formula |
C18H11ClO3 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H11ClO3/c19-15-7-3-1-5-12(15)9-10-16(20)14-11-13-6-2-4-8-17(13)22-18(14)21/h1-11H |
InChI Key |
TVTIXYCYMBPAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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